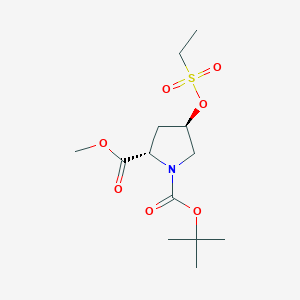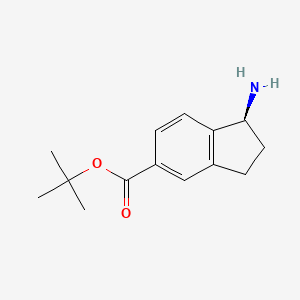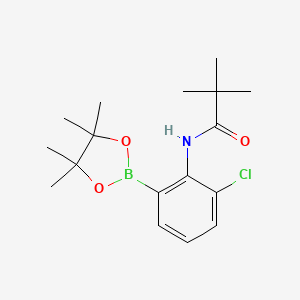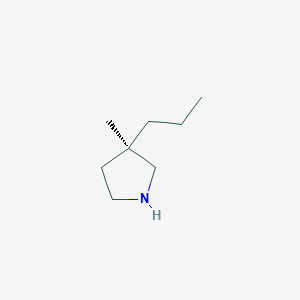![molecular formula C6H10ClNO2 B12990383 5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B12990383.png)
5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxa-2-azaspiro[34]octan-8-one hydrochloride is a chemical compound with the molecular formula C6H10ClNO2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxa-6-azaspiro[3.4]octan-5-one
- 4-Oxa-7-azaspiro[2.5]octan-6-one
- 5-Oxa-7-azaspiro[2.5]octan-6-one
Uniqueness
5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C6H10ClNO2 |
|---|---|
Poids moléculaire |
163.60 g/mol |
Nom IUPAC |
5-oxa-2-azaspiro[3.4]octan-8-one;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5-1-2-9-6(5)3-7-4-6;/h7H,1-4H2;1H |
Clé InChI |
MFJIBLBFEBAGHC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(C1=O)CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12990301.png)

![5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990336.png)


![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12990351.png)


![2-[(2-Chloro-benzylidene)-amino]-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B12990357.png)
![Benzyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12990367.png)


![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)

